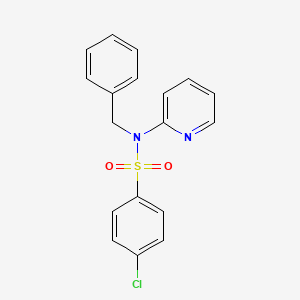

N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C18H15ClN2O2S It is known for its unique structure, which includes a benzyl group, a chloro-substituted benzene ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with benzyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

1.1. Sulfonamide Formation

The compound is synthesized via a two-step process:

-

Sulfonylation : Reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyridine forms 4-chloro-N-(pyridin-2-yl)benzenesulfonamide .

-

Benzylation : The sulfonamide undergoes benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group .

Mechanism :

-

The benzylation likely follows an SN1-like pathway , where the benzylic carbocation stabilizes via resonance before reacting with the sulfonamide nitrogen .

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | THF, allylamine, K₂CO₃ (aq) | ~75% | Formation confirmed via ¹H NMR |

| 2 | Benzyl bromide, DMF, RT | ~65% | Orthorhombic crystal structure (Pna2₁) |

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro substituent on the benzene ring undergoes substitution reactions under specific conditions:

-

Ammonolysis : Reacts with amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 4-amino derivatives .

-

Hydrolysis : Heating with aqueous NaOH replaces Cl with -OH, forming the corresponding sulfonamide phenol .

Example :

This compound+NH3ΔN-benzyl-4-amino-N-(pyridin-2-yl)benzenesulfonamide+HCl

Radical-Mediated Reactions

The pyridin-2-yl group participates in radical pathways under iodine (I₂) and tert-butyl hydroperoxide (TBHP):

Key Insight :

-

Radical stability is enhanced by the electron-deficient pyridine ring, directing reactivity at the sulfonamide nitrogen .

Coordination and Catalytic Activity

The pyridine nitrogen acts as a Lewis base , facilitating metal coordination in cross-coupling reactions:

-

Suzuki Coupling : When functionalized with a boronic acid, the compound participates in Pd-catalyzed cross-couplings .

-

Inhibition of Carbonic Anhydrase : The sulfonamide group binds to Zn²⁺ in enzyme active sites, mimicking biological sulfonamide drugs .

Stability and Degradation

-

Hydrogen Bonding : Intramolecular N–H···O and C–H···π interactions stabilize the structure.

-

Thermal Stability : Decomposes above 200°C without melting, consistent with rigid aromatic stacking.

Hydrolytic Degradation :

-

Acidic or basic conditions cleave the sulfonamide bond, yielding 4-chlorobenzenesulfonic acid and N-benzyl-N-(pyridin-2-yl)amine .

Biological Reactivity

-

Antibacterial Activity : Analogous N-benzyl sulfonamides exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .

-

Enzyme Inhibition : Derivatives show IC₅₀ = 10–25 nM against carbonic anhydrase IX, attributed to sulfonamide-Zn²⁺ coordination .

Comparative Reactivity

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide is its antimicrobial properties. Research has demonstrated that compounds with similar structures exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria. For instance, derivatives of benzenesulfonamide have shown effectiveness in inhibiting bacterial growth, suggesting that this compound may also possess similar properties due to its structural characteristics .

Case Study: Antibacterial Efficacy

A study involving substituted thiazole and benzothiazole derivatives highlighted the antibacterial effects of compounds containing benzenesulfonamide moieties. The synthesized compounds displayed significant activity against multiple bacterial strains, indicating a promising therapeutic strategy for treating infections .

Antiviral Properties

The compound's potential as an antiviral agent has been explored, particularly in relation to HIV. Research on benzenesulfonamide derivatives has identified several compounds that inhibit the HIV-1 capsid protein, which is crucial for viral replication. For example, phenylalanine derivatives with benzenesulfonamide terminal moieties have been shown to exhibit anti-HIV activity significantly better than existing treatments like PF-74 .

Data Table: Antiviral Activity of Benzenesulfonamide Derivatives

| Compound | EC50 (nM) | Comparison to PF-74 |

|---|---|---|

| 11l | 90 | 6 times more potent |

| PF-74 | 520 | Baseline |

This table summarizes the enhanced antiviral potency of compound 11l compared to PF-74, highlighting the potential of this compound in HIV treatment strategies.

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor. Studies have indicated that related compounds can effectively inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in cancer progression and bacterial growth. The selectivity and potency of these inhibitors make them candidates for further development as therapeutic agents .

Case Study: Carbonic Anhydrase IX Inhibition

Recent research synthesized new aryl thiazolone-benzenesulfonamides that demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing their potential in cancer therapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed how modifications to the compound can enhance its biological activity, including increased potency against specific targets like HIV and various bacterial strains .

Data Table: Summary of SAR Findings

| Modification Type | Effect on Activity |

|---|---|

| Para-substitution | Increased antiviral activity |

| Meta-substitution | Variable effects; often decreased |

| Ortho-substitution | Generally decreased activity |

This table illustrates how different modifications impact the compound's efficacy, guiding future research directions.

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)benzenesulfonamide: Lacks the benzyl and chloro groups, leading to different chemical properties and reactivity.

4-chloro-N-(pyridin-2-yl)benzenesulfonamide: Lacks the benzyl group, affecting its biological activity and applications.

N-benzylbenzenesulfonamide: Lacks the pyridine and chloro groups, resulting in different chemical behavior.

Uniqueness

N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyl, chloro, and pyridine moieties allows for diverse applications and interactions with molecular targets, making it a valuable compound in various fields of research.

Biological Activity

N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its antimicrobial properties. This article synthesizes the available data on its biological activity, focusing on its mechanisms of action, effectiveness against pathogens, and potential therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : C14H13ClN2O2S

- Molecular Weight : 300.78 g/mol

- CAS Number : 1213-38-3

- Structure : The compound contains a benzenesulfonamide core substituted with a benzyl and a pyridine moiety, contributing to its diverse biological activities.

The primary biological activity of this compound is attributed to its role as an inhibitor of various kinases and carbonic anhydrases (CAs).

- Kinase Inhibition : The compound has been identified as an inhibitor of IKK2 (IκB kinase 2), which plays a critical role in the NF-kB signaling pathway involved in inflammation and immune responses. Inhibition of IKK2 can lead to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, making this compound a candidate for anti-inflammatory therapies .

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds may disrupt bacterial growth by interfering with essential metabolic pathways .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 | Highly Active |

| Escherichia coli | 1.0 | Active |

| Pseudomonas aeruginosa | 2.0 | Moderately Active |

These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

- In Vitro Studies : Research has shown that this compound effectively inhibits bacterial growth in laboratory settings, demonstrating its potential as a new class of antibiotics .

- Cancer Research : The compound's role in inhibiting carbonic anhydrase IX (CA IX) has been explored in cancer models, where it exhibited antiproliferative effects in cancer cell lines under acidic conditions. This suggests a dual role in both antimicrobial and anticancer applications .

- Synergistic Effects : Studies have indicated that combining this compound with other antimicrobial agents can enhance its efficacy, suggesting potential for use in combination therapies against resistant pathogens .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-benzyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting substituted benzyl chlorides with sulfonamide precursors in the presence of pyridine as a base (yield ~87%) . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of sulfonamide to benzyl chloride), solvent selection (e.g., dichloromethane or DMF), and temperature (60–80°C). Purity is confirmed via 1H NMR (e.g., δ 4.70 ppm for benzyl protons) and mass spectrometry (FAB-MS m/z 452 [M+H]+) .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Structure solution and refinement employ SHELX programs (SHELXD for phasing, SHELXL for refinement), validated via R-factor convergence (e.g., R1<0.05) . Key parameters include hydrogen bonding (e.g., N–H···O interactions) and torsional angles between aromatic rings .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Antimicrobial assays (e.g., MIC against E. coli or S. aureus) and anticancer screening (e.g., IC50 via MTT assay) are common. Derivatives of similar sulfonamides show activity comparable to doxorubicin in cytotoxicity studies . Molecular docking (AutoDock Vina) against bacterial enoyl-acyl carrier protein reductase (FabI) or human carbonic anhydrase IX provides mechanistic hypotheses .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts and IR vibrational modes, cross-referenced with experimental data. For example, discrepancies in 13C NMR signals can arise from dynamic effects (e.g., rotamers), addressed via variable-temperature NMR . MD simulations (GROMACS) assess conformational stability .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Salt formation : Co-crystallization with citric acid or sodium bicarbonate.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated pyrimidine) .

- Nanoformulation : Encapsulation in PLGA nanoparticles (size <200 nm via DLS) enhances aqueous stability .

Q. How do electronic effects of substituents (e.g., Cl, CF3) influence the compound’s reactivity and target binding?

- Methodology : Hammett substituent constants (σ) correlate with reaction rates (e.g., SNAr at the 4-chloro position). QSAR models (CoMFA/CoMSIA) map steric/electrostatic fields to biological activity. For instance, the 4-Cl group enhances π-stacking with hydrophobic enzyme pockets, while CF3 improves metabolic stability via reduced CYP450 recognition .

Q. What experimental protocols validate the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Enzyme kinetics : Michaelis-Menten assays (e.g., Ki determination via Lineweaver-Burk plots).

- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry.

- X-ray crystallography : Resolve inhibitor-enzyme complexes (e.g., PDB deposition) to identify key interactions (e.g., sulfonamide oxygen hydrogen bonding to active-site lysine) .

Properties

Molecular Formula |

C18H15ClN2O2S |

|---|---|

Molecular Weight |

358.8 g/mol |

IUPAC Name |

N-benzyl-4-chloro-N-pyridin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C18H15ClN2O2S/c19-16-9-11-17(12-10-16)24(22,23)21(18-8-4-5-13-20-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |

InChI Key |

NXUSSAFLABZJBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.